2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol
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Overview
Description
2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, characterized by the presence of a hydroxyethyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and life sciences research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol typically involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthyl)ethanol
- 1-Naphthaleneethanol
- 2-Naphthaleneethanol
Uniqueness
2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the hydroxyethyl group enhances its solubility and reactivity compared to other naphthalene derivatives .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-9-7-11-5-6-12(8-10-16)14-4-2-1-3-13(11)14/h1-6,15-16H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGGFIQTSDCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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